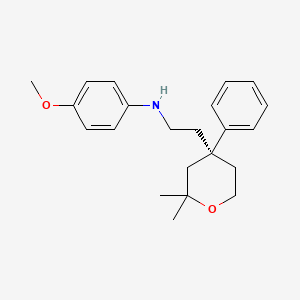

(S)-Icmt-IN-3

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C22H29NO2 |

|---|---|

分子量 |

339.5 g/mol |

IUPAC 名称 |

N-[2-[(4S)-2,2-dimethyl-4-phenyloxan-4-yl]ethyl]-4-methoxyaniline |

InChI |

InChI=1S/C22H29NO2/c1-21(2)17-22(14-16-25-21,18-7-5-4-6-8-18)13-15-23-19-9-11-20(24-3)12-10-19/h4-12,23H,13-17H2,1-3H3/t22-/m0/s1 |

InChI 键 |

DAIMPQROONYPRP-QFIPXVFZSA-N |

手性 SMILES |

CC1(C[C@@](CCO1)(CCNC2=CC=C(C=C2)OC)C3=CC=CC=C3)C |

规范 SMILES |

CC1(CC(CCO1)(CCNC2=CC=C(C=C2)OC)C3=CC=CC=C3)C |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoprenylcysteine carboxyl methyltransferase (Icmt) represents a critical enzyme in the post-translational modification of a class of proteins known as CAAX proteins. This family includes the Ras GTPases, which are frequently mutated in human cancers and play a pivotal role in signal transduction pathways regulating cell growth, proliferation, and survival. The proper localization and function of Ras proteins are dependent on a series of modifications, with the final step being methylation by Icmt. Inhibition of Icmt has emerged as a promising therapeutic strategy to disrupt aberrant Ras signaling in cancer and other diseases. This guide provides a comprehensive overview of the mechanism of action of Icmt inhibitors, detailing the underlying molecular pathways, summarizing key quantitative data for representative inhibitors, and providing detailed experimental protocols for their study.

The Role of Icmt in Post-Translational Modification

Many essential signaling proteins, including members of the Ras, Rho, and Rab families of small GTPases, terminate in a C-terminal "CAAX" motif (where 'C' is cysteine, 'A' is an aliphatic amino acid, and 'X' is a variable amino acid). For these proteins to become biologically active and localize to the correct cellular membranes, they must undergo a three-step post-translational modification process:

-

Prenylation: A farnesyl or geranylgeranyl isoprenoid lipid is attached to the cysteine residue of the CAAX motif.

-

Proteolysis: The terminal three amino acids (-AAX) are cleaved off by the Ras-converting enzyme 1 (Rce1).

-

Methylation: The newly exposed carboxyl group of the S-prenylated cysteine is methylated by Icmt.

This final methylation step, catalyzed by Icmt, is crucial as it neutralizes the negative charge of the carboxyl group, thereby increasing the hydrophobicity of the C-terminus and facilitating the protein's proper anchoring to the plasma membrane. Mislocalization of these proteins, particularly Ras, disrupts their interaction with downstream effectors and abrogates their signaling function.[1]

Mechanism of Action of Icmt Inhibitors

Icmt inhibitors are small molecules designed to block the catalytic activity of the Icmt enzyme. By preventing the final methylation step of CAAX protein processing, these inhibitors induce the mislocalization of key signaling proteins like Ras from the plasma membrane to endomembranes, such as the endoplasmic reticulum and Golgi apparatus.[1][2] This sequestration prevents Ras from engaging with its downstream effectors, thereby inhibiting the activation of critical signaling cascades like the MAPK and PI3K/Akt pathways.[3]

The consequences of Icmt inhibition at the cellular level are significant and include:

-

Inhibition of Cell Growth and Proliferation: By disrupting Ras-mediated signaling, Icmt inhibitors can arrest the cell cycle, often in the G1 phase.[3][4]

-

Induction of Autophagic Cell Death: In several cancer cell lines, inhibition of Icmt has been shown to induce autophagy, a cellular process of self-digestion that can lead to cell death.[3][4]

-

Reduction in Oncogenic Transformation: Icmt inhibitors have been demonstrated to reduce the ability of oncogenic Ras to transform cells, as evidenced by decreased growth in soft agar assays and reduced tumor formation in xenograft models.[2]

Quantitative Data for Representative Icmt Inhibitors

A number of Icmt inhibitors have been developed and characterized. The most well-studied of these is cysmethynil and its analogs. The following tables summarize key quantitative data for these compounds.

| Inhibitor | Target | IC50 (μM) | Cell Viability IC50 (μM) | Notes | Reference(s) |

| Cysmethynil | Icmt | 2.4 | 16.8 - 23.3 (various cell lines) | Reduces growth of RAS-mutant cell lines. | [5] |

| Compound 8.12 | Icmt | Not specified | ~2.5 (HepG2), ~3 (PC3) | An amino-derivative of cysmethynil with improved pharmacological properties. | [2] |

| J1-1 | Icmt | 1.0 | >25 (MDA-MB-231) | Indole-based analog of cysmethynil. | [3] |

| J3-3 | Icmt | >50 | >50 (MDA-MB-231) | Indole-based analog of cysmethynil. | [3] |

| P2-5 | Icmt | ~1.5 | Not specified | Amide-modified farnesyl-cysteine analog. | [3] |

| ICMT inhibitor C75 | Icmt | 0.5 | Not specified | Cell-permeable inhibitor. | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Icmt inhibitors.

Icmt Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Icmt in vitro.

Materials:

-

Recombinant human Icmt (e.g., from Sf9 insect cells)

-

Biotin-S-farnesyl-L-cysteine (BFC) or N-acetyl-S-farnesyl-L-cysteine (AFC) as the methyl acceptor substrate

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]SAM) as the methyl donor

-

Test inhibitor compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Prepare a reaction mixture containing assay buffer, the methyl acceptor substrate (e.g., 10 µM BFC), and the test inhibitor at various concentrations.

-

Initiate the reaction by adding recombinant Icmt.

-

Add [³H]SAM (e.g., 1 µM) to the reaction mixture.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M HCl).

-

Extract the methylated product using an organic solvent (e.g., ethyl acetate).

-

Transfer the organic phase to a scintillation vial.

-

Evaporate the solvent.

-

Add scintillation cocktail to the vial.

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Ras Localization Assay

This assay visualizes the effect of Icmt inhibitors on the subcellular localization of Ras proteins.

Materials:

-

Mammalian cells (e.g., PC3, HeLa)

-

Expression vector for a fluorescently tagged Ras protein (e.g., GFP-K-Ras, CFP-H-Ras)

-

Transfection reagent

-

Icmt inhibitor

-

Fluorescence microscope

-

Cell culture media and supplements

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde)

-

Mounting medium with DAPI

Protocol:

-

Seed cells on glass coverslips in a multi-well plate.

-

Transfect the cells with the fluorescently tagged Ras expression vector using a suitable transfection reagent.

-

Allow the cells to express the protein for 24-48 hours.

-

Treat the cells with the Icmt inhibitor at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using mounting medium containing DAPI to stain the nuclei.

-

Visualize the subcellular localization of the fluorescently tagged Ras protein using a fluorescence microscope. In control cells, Ras should be localized primarily at the plasma membrane, while in inhibitor-treated cells, a significant portion of Ras will be mislocalized to intracellular compartments.[2]

Western Blot Analysis of Ras Signaling Pathway

This protocol is used to determine the effect of Icmt inhibitors on the activation state of key proteins in the Ras signaling cascade.

Materials:

-

Mammalian cells

-

Icmt inhibitor

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Ras, Raf, MEK, ERK, Akt)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Culture cells to the desired confluency and treat with the Icmt inhibitor or vehicle control for the specified time.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative levels of total and phosphorylated proteins.

Visualizations

Signaling Pathway Diagram

Caption: Inhibition of Icmt blocks the final step of Ras post-translational modification, leading to its mislocalization and subsequent inactivation of downstream pro-proliferative signaling pathways.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the characterization of a novel Icmt inhibitor, progressing from in vitro enzymatic assays to cellular and in vivo efficacy studies.

References

- 1. Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cysmethynil - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ICMT inhibitor C75 | ICMT inhibitor | Probechem Biochemicals [probechem.com]

(S)-Icmt-IN-3: A Technical Guide to its Structure, Synthesis, and Inhibition of Isoprenylcysteine Carboxyl Methyltransferase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of (S)-Icmt-IN-3, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). The information presented herein is intended to support further research and development efforts targeting ICMT for therapeutic intervention, particularly in the context of Ras-driven cancers.

Core Concepts

This compound, identified as (S)-2-(2-phenoxybenzamido)-3-(((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)thio)propanoic acid, is a prenylcysteine-based inhibitor of human ICMT (hIcmt)[1]. ICMT is the terminal enzyme in the CaaX protein post-translational modification pathway, responsible for the α-carboxyl methylation of isoprenylated cysteine residues[1]. This methylation is a critical step for the proper subcellular localization and function of numerous signaling proteins, including the oncogenic Ras family of small GTPases[1]. By inhibiting ICMT, this compound disrupts these processes, leading to the mislocalization of Ras and subsequent inhibition of downstream signaling pathways, such as the Raf-MEK-ERK cascade, thereby impeding cancer cell proliferation and survival.

Quantitative Data Summary

The inhibitory activity of this compound and related analogs against hIcmt has been characterized by determining their half-maximal inhibitory concentration (IC50) and inhibition constants (Ki).

| Compound | Target | IC50 (µM) | Ki Competitive (K_IC_) (µM) | Ki Uncompetitive (K_IU_) (µM) |

| This compound (ent 1-27) | hIcmt | 0.23[2] | Not Reported | Not Reported |

| Analog 1a (R-enantiomer) | hIcmt | Not Reported | 1.4 ± 0.2[1] | 4.8 ± 0.5[1] |

| Analog 1b | hIcmt | Not Reported | 0.5 ± 0.07[1] | 1.9 ± 0.2[1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biological context and experimental procedures associated with the study of this compound.

Figure 1: CaaX Protein Post-Translational Modification Pathway and Inhibition by this compound.

Figure 2: Generalized Synthetic Workflow for this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs are provided below.

In vitro ICMT Inhibition Assay

This protocol is adapted from the methods used to characterize similar amide-modified prenylcysteine-based ICMT inhibitors[1].

-

Preparation of Reagents:

-

HEPES buffer (50 mM, pH 7.5) containing 1 mM EDTA and 1 mM DTT.

-

Recombinant human ICMT enzyme.

-

Substrate: N-acetyl-S-farnesyl-L-cysteine (AFC).

-

Methyl donor: S-[methyl-3H]adenosyl-L-methionine ([3H]SAM).

-

Inhibitor: this compound dissolved in DMSO.

-

-

Assay Procedure:

-

The assay is performed in a final volume of 50 µL in a 96-well plate.

-

To each well, add 5 µL of varying concentrations of this compound or DMSO (vehicle control).

-

Add 20 µL of recombinant hIcmt enzyme solution and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding a 25 µL mixture of AFC and [3H]SAM.

-

Incubate the reaction mixture for 30 minutes at 37°C.

-

Terminate the reaction by adding 25 µL of 1 M HCl.

-

Extract the methylated product by adding 200 µL of ethyl acetate, vortexing, and centrifuging.

-

Transfer 150 µL of the organic phase to a scintillation vial containing 3 mL of scintillation fluid.

-

Quantify the amount of [3H]-methylated AFC using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

-

Cellular Assays

The following protocols are based on the evaluation of the cellular effects of ICMT inhibitors on Ras signaling.

1. GFP-KRas Subcellular Localization

-

Cell Culture and Transfection:

-

Culture Jurkat T cells in RPMI-1640 medium supplemented with 10% FBS.

-

Transfect the cells with a plasmid encoding GFP-KRas using an appropriate transfection reagent.

-

Allow the cells to express the fusion protein for 24-48 hours.

-

-

Inhibitor Treatment and Imaging:

-

Treat the transfected cells with this compound or vehicle control for a specified time (e.g., 24 hours).

-

Harvest the cells and fix them with 4% paraformaldehyde.

-

Mount the cells on glass slides with a mounting medium containing DAPI for nuclear counterstaining.

-

Visualize the subcellular localization of GFP-KRas using a confocal microscope.

-

Acquire images and analyze the distribution of the green fluorescence signal to determine the extent of membrane versus cytosolic localization.

-

2. Ras Activation Assay (GTP-Ras Pulldown)

-

Cell Lysis:

-

Treat Jurkat T cells with this compound or vehicle control.

-

Stimulate the cells with an appropriate agonist (e.g., anti-CD3/CD28 antibodies) to activate Ras.

-

Lyse the cells in a buffer containing a GST-fusion protein of the Ras-binding domain (RBD) of Raf1, which specifically binds to GTP-bound (active) Ras.

-

-

Pulldown and Western Blot:

-

Incubate the cell lysates with glutathione-agarose beads to pull down the GST-RBD-GTP-Ras complex.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for Ras.

-

Detect the bound antibody using a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.

-

Analyze the band intensity to quantify the amount of active Ras. A portion of the initial cell lysate should be run as a total Ras loading control.

-

3. Erk Phosphorylation Assay (Western Blot)

-

Sample Preparation:

-

Treat Jurkat T cells as described for the Ras activation assay.

-

Lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

Determine the protein concentration of the lysates.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with a primary antibody specific for phosphorylated Erk1/2 (p-Erk).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Erk1/2.

-

Quantify the band intensities to determine the ratio of p-Erk to total Erk.

-

Conclusion

This compound is a valuable research tool for investigating the biological roles of ICMT and the consequences of its inhibition. Its potency and specificity make it a promising lead compound for the development of novel anticancer therapeutics targeting Ras-dependent malignancies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the potential of this compound and other ICMT inhibitors in preclinical and clinical settings.

References

- 1. Amide-Modified Prenylcysteine based Icmt Inhibitors: Structure Activity Relationships, Kinetic Analysis and Cellular Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amide-modified prenylcysteine based Icmt inhibitors: Structure-activity relationships, kinetic analysis and cellular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Role of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibitors in Ras Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information on a specific compound designated "(S)-Icmt-IN-3" is not publicly available. This guide will focus on the role and mechanism of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) inhibitors, using the well-characterized, prototypical inhibitor cysmethynil and its analogs as primary examples to illustrate the core principles of targeting the Ras signaling pathway.

Executive Summary

The Ras family of small GTPases are critical regulators of cellular signaling pathways that control proliferation, differentiation, and survival. Mutations leading to constitutively active Ras proteins are found in approximately 30% of all human cancers, making Ras an attractive, albeit challenging, therapeutic target.[1] For Ras proteins to function, they must undergo a series of post-translational modifications that facilitate their localization to the plasma membrane.[1][2][3][4] Isoprenylcysteine carboxyl methyltransferase (Icmt) catalyzes the final, critical step in this process.[5][6] Inhibition of Icmt presents a compelling strategy to disrupt Ras function by preventing its proper localization and subsequent activation of downstream oncogenic signaling. This document provides a technical overview of the role of Icmt in Ras signaling and the mechanism by which its inhibition, exemplified by compounds like cysmethynil, offers a therapeutic avenue for Ras-driven malignancies.[7][8]

The Ras Post-Translational Modification Pathway

Nascent Ras proteins are synthesized in the cytosol and must undergo a three-step enzymatic modification process at their C-terminal CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is any amino acid) to become biologically active.[5][9] This process is essential for increasing the hydrophobicity of the C-terminus, thereby promoting association with the inner leaflet of the plasma membrane, a prerequisite for signal transduction.[1][10]

The modification sequence is as follows:

-

Isoprenylation: A 15-carbon farnesyl or 20-carbon geranylgeranyl lipid group is attached to the cysteine residue of the CaaX box by farnesyltransferase (FTase) or geranylgeranyltransferase-I (GGTase-I), respectively.[1][6]

-

Proteolysis: The -aaX tripeptide is cleaved from the C-terminus by the Ras-converting enzyme 1 (Rce1), an endoproteptidase located in the endoplasmic reticulum.[1][5]

-

Carboxyl Methylation: The newly exposed farnesylcysteine is recognized by Icmt, which catalyzes the S-adenosyl-L-methionine (AdoMet)-dependent methylation of the terminal carboxyl group.[5][10][11] This final step neutralizes the negative charge on the cysteine, further increasing the hydrophobicity of the C-terminus and enhancing membrane affinity.[10]

Mechanism of Action of Icmt Inhibitors

Icmt inhibitors are small molecules designed to block the final methylation step of Ras processing. By preventing this modification, these inhibitors cause the accumulation of non-methylated, negatively charged Ras proteins at the endoplasmic reticulum.[7] This charge prevents their efficient trafficking to and stable association with the plasma membrane. The resulting mislocalization of Ras effectively sequesters it from its upstream activators (GEFs) and downstream effectors (e.g., Raf, PI3K), thereby abrogating its signaling function.[7][10]

The prototypical Icmt inhibitor, cysmethynil, was identified through high-throughput screening and has been shown to induce the mislocalization of Ras from the plasma membrane, inhibit cancer cell growth, and induce cell cycle arrest.[7][10]

Impact on Downstream Ras Signaling

By preventing Ras localization to the plasma membrane, Icmt inhibitors effectively shut down its ability to activate downstream pro-survival and proliferative signaling cascades. The two major effector pathways downstream of Ras are:

-

MAPK/ERK Pathway: Active, GTP-bound Ras recruits and activates Raf kinases, initiating a phosphorylation cascade (Raf -> MEK -> ERK) that ultimately leads to the transcription of genes involved in cell growth and division.

-

PI3K/Akt Pathway: Ras can also activate phosphoinositide 3-kinase (PI3K), which generates PIP3, leading to the activation of Akt. The Akt pathway is a central regulator of cell survival, metabolism, and proliferation.

Studies have shown that treatment with Icmt inhibitors leads to a reduction in the phosphorylation of both ERK and Akt in cancer cell lines, confirming the effective blockade of these key oncogenic pathways.[6][7]

Quantitative Data: Potency of Icmt Inhibitors

The potency of Icmt inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[12] The table below summarizes reported IC50 and Ki values for cysmethynil and other representative Icmt inhibitors against human Icmt (hIcmt).

| Compound | Assay Type | Substrate | Target | IC50 | Ki (Competitive, KIC) | Ki (Uncompetitive, KIU) | Reference |

| Cysmethynil | In Vitro (Enzyme) | Biotin-S-farnesyl-L-cysteine (BFC) | Recombinant hIcmt | <200 nM (time-dependent) | - | - | [13] |

| Cysmethynil | In Vitro (Enzyme) | Farnesylated K-Ras | Recombinant hIcmt | 2.4 µM | - | - | [13] |

| Compound 3 | In Vitro (Enzyme) | N-acetyl-S-farnesyl-L-cysteine (AFC) | Yeast Icmt (Ste14p) | 7.3 - 14.5 µM | - | - | [14] |

| Analog 1a | In Vitro (Enzyme) | N-acetyl-S-farnesyl-L-cysteine (AFC) | Recombinant hIcmt | - | 1.4 ± 0.2 µM | 4.8 ± 0.5 µM | [6] |

| Analog 1b | In Vitro (Enzyme) | N-acetyl-S-farnesyl-L-cysteine (AFC) | Recombinant hIcmt | - | 0.5 ± 0.07 µM | 1.9 ± 0.2 µM | [6] |

| Analog 75 | In Vitro (Enzyme) | N-acetyl-S-geranylgeranylcysteine (AGGC) | Recombinant hIcmt | 1.3 nM | - | - | [15] |

Key Experimental Protocols

In Vitro Icmt Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (AdoMet) to a prenylated substrate.

Workflow Diagram:

Methodology:

-

Enzyme Preparation: Recombinant human Icmt is typically expressed in and purified from Sf9 insect cell membranes.[13]

-

Reaction Setup: Reactions are assembled in a buffer (e.g., 100 mM HEPES, pH 7.4, 5 mM MgCl2).

-

Inhibitor Incubation: The Icmt enzyme preparation is pre-incubated with varying concentrations of the test inhibitor (or DMSO as a vehicle control) for 15-30 minutes at 37°C. This step is critical for time-dependent inhibitors like cysmethynil.[13]

-

Reaction Initiation: The reaction is initiated by adding a mix containing the prenylated substrate (e.g., 4 µM Biotin-S-farnesyl-L-cysteine, BFC) and the methyl donor, [3H]AdoMet (e.g., 5 µM).[13]

-

Reaction and Termination: The mixture is incubated for 20 minutes at 37°C. The reaction is terminated by adding 10% Tween 20 or SDS/TCA.[13]

-

Product Isolation: If a biotinylated substrate like BFC is used, the product is isolated by adding streptavidin-coated beads, incubating overnight, and then washing the beads to remove unincorporated [3H]AdoMet.[13] For protein substrates, acid precipitation followed by filtration is used.[13]

-

Quantification: Radioactivity incorporated into the substrate is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the DMSO control, and the IC50 value is determined by fitting the data to a dose-response curve.

Ras Localization Assay (Fluorescence Microscopy)

This cell-based assay visually determines the effect of Icmt inhibitors on the subcellular localization of Ras.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., Jurkat T cells, fibroblasts) is transiently transfected with a plasmid encoding a fluorescently-tagged Ras isoform (e.g., GFP-K-Ras).[6]

-

Inhibitor Treatment: After allowing time for protein expression (e.g., 24 hours), the cells are treated with the Icmt inhibitor (e.g., 10-50 µM cysmethynil) or a vehicle control for a specified period (e.g., 24-48 hours).

-

Cell Fixation and Imaging: Cells are fixed with paraformaldehyde, mounted on slides, and imaged using a confocal or fluorescence microscope.

-

Analysis: The subcellular localization of the GFP-Ras fusion protein is observed. In control cells, the fluorescence should be concentrated at the plasma membrane. In inhibitor-treated cells, effective Icmt inhibition will result in a mislocalization of the fluorescence to intracellular compartments, primarily the endoplasmic reticulum and Golgi apparatus.[6][10]

Western Blot for Downstream Signaling

This assay quantifies the phosphorylation status of key downstream effectors of the Ras pathway.

Methodology:

-

Cell Culture and Treatment: Cancer cells with a known Ras mutation (e.g., HCT116, MiaPaCa-2) are seeded and allowed to attach. They are then treated with various concentrations of the Icmt inhibitor for a set time (e.g., 24 hours).

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. Total protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% BSA or non-fat milk) and then incubated overnight with primary antibodies specific for the phosphorylated forms of target proteins (e.g., anti-p-ERK, anti-p-Akt). The membrane is also probed with antibodies for total ERK and total Akt as loading controls.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: The band intensities for phosphorylated proteins are quantified and normalized to the corresponding total protein levels to determine the degree of pathway inhibition.

Conclusion

Targeting the post-translational modification of Ras proteins via inhibition of Icmt is a validated and promising strategy for the development of anticancer therapeutics. By preventing the final, crucial methylation step, Icmt inhibitors like cysmethynil effectively induce the mislocalization of Ras from the plasma membrane, leading to the suppression of critical downstream signaling pathways such as the MAPK/ERK and PI3K/Akt cascades.[7] This mechanism disrupts the oncogenic signals that drive tumor cell proliferation and survival. The in-depth technical understanding of the Icmt-Ras axis, supported by robust quantitative assays and experimental protocols, provides a solid foundation for researchers and drug developers to discover and optimize novel Icmt inhibitors for clinical application in Ras-driven cancers.

References

- 1. mdpi.com [mdpi.com]

- 2. Posttranslational Modifications of RAS Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Posttranslational Modifications of RAS Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Post-translational modification of RAS proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]

- 6. Amide-Modified Prenylcysteine based Icmt Inhibitors: Structure Activity Relationships, Kinetic Analysis and Cellular Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isoprenylcysteine carboxylmethyltransferase is critical for malignant transformation and tumor maintenance by all RAS isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]

- 12. IC50 - Wikipedia [en.wikipedia.org]

- 13. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. THE ISOPRENOID SUBSTRATE SPECIFICITY OF ISOPRENYLCYSTEINE CARBOXYLMETHYLTRANSFERASE: DEVELOPMENT OF NOVEL INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

(S)-Icmt-IN-3: A Technical Guide to its Impact on CaaX Protein Post-Translational Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteins bearing a C-terminal CaaX motif are critical components of numerous cellular signaling pathways, including those governed by the Ras superfamily of small GTPases. The proper function and subcellular localization of these proteins are contingent on a series of post-translational modifications. The final step in this pathway is the carboxyl methylation of the isoprenylated cysteine residue, a reaction catalyzed by the enzyme isoprenylcysteine carboxyl methyltransferase (Icmt). Inhibition of Icmt has emerged as a promising therapeutic strategy, particularly in oncology, due to the central role of Ras proteins in tumorigenesis.[1]

This technical guide provides an in-depth overview of (S)-Icmt-IN-3, a potent inhibitor of Icmt, and its effects on CaaX protein post-translational modification. We will delve into the mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways and workflows.

CaaX Protein Post-Translational Modification Pathway

CaaX proteins undergo a conserved three-step modification process at the endoplasmic reticulum to facilitate their membrane association and biological activity.[2][3]

-

Prenylation: An isoprenoid lipid, either a 15-carbon farnesyl group or a 20-carbon geranylgeranyl group, is attached to the cysteine residue of the CaaX motif by farnesyltransferase (FTase) or geranylgeranyltransferase-I (GGTase-I), respectively.[2][3]

-

Proteolysis: The -aaX tripeptide is cleaved from the C-terminus by the Ras-converting enzyme 1 (Rce1).[4][5]

-

Methylation: The newly exposed carboxyl group of the S-prenylated cysteine is methylated by Icmt, using S-adenosyl-L-methionine (SAM) as the methyl donor.[1][6] This final step neutralizes the negative charge at the C-terminus, increasing the protein's hydrophobicity and affinity for cellular membranes.[1]

Inhibition of Icmt prevents this final methylation step, leading to the mislocalization and impaired function of CaaX proteins like Ras.[7]

Quantitative Data for Icmt Inhibitors

The following table summarizes key quantitative data for this compound and other relevant Icmt inhibitors. This data is essential for comparing the potency and cellular effects of these compounds.

| Compound | Target | IC50 (µM) | Ki (µM) | Cell-Based Potency | Reference |

| This compound | Icmt | 0.23 | Not Reported | Not Reported | [8] |

| Cysmethynil | Icmt | 0.29 (with preincubation) | 0.02 | Inhibits non-cancer cell proliferation (100% at 30 µM); Prevents anchorage-independent growth of colon cancer cells (>90% at 20 µM) | [9] |

| Compound 8.12 | Icmt | Not Reported | Not Reported | Induces G1 arrest in HepG2 and PC3 cells | [10] |

Impact on Ras Signaling

The Ras family of small GTPases (K-Ras, H-Ras, and N-Ras) are prominent CaaX proteins that play a central role in cell proliferation, differentiation, and survival. Their activity is tightly regulated and dependent on their localization to the plasma membrane. By inhibiting Icmt, this compound is predicted to disrupt the proper membrane localization of Ras proteins, thereby attenuating downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways. This disruption can lead to reduced cell proliferation and induction of apoptosis in cancer cells dependent on Ras signaling.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity and cellular effects of Icmt inhibitors like this compound.

In Vitro Icmt Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Icmt in a cell-free system.

Materials:

-

Recombinant human Icmt enzyme

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

N-acetyl-S-farnesyl-L-cysteine (AFC) or other prenylated substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

This compound or other test compounds

-

Scintillation vials and scintillation fluid

-

Microplate reader compatible with radioactivity detection

Procedure:

-

Prepare a reaction mixture containing assay buffer, a fixed concentration of recombinant Icmt, and the prenylated substrate (e.g., 10 µM AFC).

-

Add varying concentrations of this compound to the reaction mixture. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

-

Initiate the reaction by adding [³H]-SAM (e.g., 1 µCi per reaction).

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., 1 M HCl).

-

Extract the methylated product using an organic solvent (e.g., ethyl acetate).

-

Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation fluid.

-

Quantify the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Ras Localization Assay by Immunofluorescence

This assay visualizes the subcellular localization of Ras proteins in cells treated with an Icmt inhibitor.

Materials:

-

Cancer cell line expressing a fluorescently tagged Ras protein (e.g., GFP-K-Ras)

-

This compound or other test compounds

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Seed cells expressing GFP-K-Ras onto glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24-48 hours).

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

Wash with PBS and block with blocking buffer for 1 hour.

-

Incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Wash the cells with PBS and mount the coverslips onto microscope slides.

-

Image the cells using a fluorescence microscope, capturing images for GFP-K-Ras and DAPI.

-

Analyze the images to assess the localization of GFP-K-Ras. In untreated cells, Ras should be primarily at the plasma membrane. In inhibitor-treated cells, a shift to intracellular compartments (e.g., cytoplasm, Golgi) is expected.

Western Blot Analysis of Ras Downstream Signaling

This method assesses the effect of Icmt inhibition on the activation of key proteins in the Ras signaling pathway.

Materials:

-

Cancer cell line of interest

-

This compound or other test compounds

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against phospho-ERK, total ERK, phospho-Akt, total Akt, and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Seed cells in multi-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound or a vehicle control for the desired time.

-

Lyse the cells in lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels and the loading control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a novel Icmt inhibitor.

References

- 1. NRAS is unique among RAS proteins in requiring ICMT for trafficking to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.ed.ac.uk [research.ed.ac.uk]

- 3. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abcam.com [abcam.com]

- 5. Protocol for an in vitro assay to study HIV-1 Tat methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Ras Activation Assay Kit | 17-218 [merckmillipore.com]

- 8. Drug design and testing: profiling of antiproliferative agents for cancer therapy using a cell-based methyl-[3H]-thymidine incorporation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeted inactivation of the isoprenylcysteine carboxyl methyltransferase gene causes mislocalization of K-Ras in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Kinetics of hIcmt with (S)-Icmt-IN-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human isoprenylcysteine carboxyl methyltransferase (hIcmt) is a critical enzyme in the post-translational modification of CaaX-containing proteins, a class that includes the oncogenic Ras family. By catalyzing the final methylation step in the CaaX processing pathway, hIcmt plays a pivotal role in the proper localization and function of these proteins. Consequently, hIcmt has emerged as a promising target for anticancer drug development. This technical guide provides a comprehensive overview of the enzymatic kinetics of hIcmt, with a specific focus on its interaction with the inhibitor (S)-Icmt-IN-3. While detailed kinetic data for this compound is not extensively available in public literature, this document outlines the established kinetic mechanism of hIcmt and presents a detailed, generalized protocol for the full kinetic characterization of hIcmt inhibitors. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to investigate the kinetics of hIcmt and its inhibitors.

Introduction to hIcmt and the CaaX Signaling Pathway

Human isoprenylcysteine carboxyl methyltransferase (hIcmt) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the S-adenosyl-L-methionine (AdoMet or SAM) dependent methylation of the carboxyl group of a C-terminal isoprenylated cysteine residue on proteins that have undergone processing via the CaaX pathway.[1][2] This pathway is essential for the function of numerous signaling proteins, including Ras, Rho, and lamins.[3]

The post-translational modification of CaaX proteins is a three-step process:

-

Prenylation: A 15-carbon farnesyl or a 20-carbon geranylgeranyl lipid anchor is attached to the cysteine residue of the CaaX motif by either farnesyltransferase (FTase) or geranylgeranyltransferase type I (GGTase-I).[3]

-

Proteolysis: The -aaX tripeptide is cleaved from the C-terminus by the Ras-converting enzyme 1 (Rce1).[3]

-

Methylation: The newly exposed farnesylated or geranylgeranylated cysteine is carboxyl-methylated by hIcmt, using SAM as the methyl donor.[3]

This series of modifications increases the hydrophobicity of the C-terminus, facilitating the protein's association with cellular membranes, which is crucial for its biological activity.[4]

Signaling Pathway Diagram

Enzymatic Kinetics of hIcmt

The kinetic mechanism of hIcmt has been established as an ordered sequential mechanism.[4][5] In this mechanism, the methyl donor, S-adenosyl-L-methionine (SAM), binds to the enzyme first, followed by the binding of the prenylated cysteine substrate.[4] After the methyl transfer reaction, the methylated product is released, followed by the release of S-adenosyl-L-homocysteine (SAH).[4][5]

Kinetic Profile of this compound

| Parameter | Value | Reference |

| IC50 | 0.23 µM | [6][7] |

| Mechanism of Inhibition | Not Reported | |

| Inhibition Constant (Ki) | Not Reported |

Table 1: Known Kinetic Parameters for this compound against hIcmt.

For context, other small molecule inhibitors of hIcmt, such as cysmethynil and certain amide-modified prenylcysteine analogs, have been characterized as competitive or mixed-mode inhibitors with respect to the prenylated substrate.[1][8] For example, a potent amide-modified prenylcysteine inhibitor was found to be a mixed-mode inhibitor with a competitive constant (KIC) of 0.5 ± 0.07 µM and an uncompetitive constant (KIU) of 1.9 ± 0.2 µM.[1][3]

Experimental Protocol for Kinetic Analysis of hIcmt Inhibitors

This section provides a detailed, generalized protocol for determining the kinetic parameters of hIcmt inhibitors, such as this compound. This protocol is based on established methods for hIcmt kinetic assays, typically employing a radiochemical approach.

Materials and Reagents

-

Enzyme: Purified recombinant human Icmt (hIcmt)

-

Substrates:

-

N-acetyl-S-farnesyl-L-cysteine (AFC)

-

Radiolabeled S-adenosyl-L-methionine (e.g., [³H]-SAM or [¹⁴C]-SAM) with a known specific activity

-

-

Inhibitor: this compound or other inhibitor of interest

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 1 mM DTT

-

Stop Solution: e.g., 1 M HCl in ethanol

-

Scintillation Cocktail

-

96-well microplates

-

Scintillation counter

Experimental Workflow

Detailed Procedure

4.3.1. Determination of Michaelis-Menten Constants (Km and Vmax) for Substrates

-

AFC Km Determination:

-

Prepare a series of dilutions of AFC in assay buffer (e.g., 0-100 µM).

-

In a 96-well plate, combine the assay buffer, a fixed, saturating concentration of [³H]-SAM (e.g., 20 µM), and varying concentrations of AFC.

-

Initiate the reaction by adding a fixed amount of hIcmt (e.g., 5 µg).

-

Incubate the plate at 37°C for a predetermined time, ensuring the reaction is in the linear range (initial velocity conditions).

-

Stop the reaction by adding the stop solution.

-

Transfer the reaction mixture to scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

-

Plot the initial velocity (in pmol/min/mg) against the AFC concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for AFC.

-

-

SAM Km Determination:

-

Follow the same procedure as above, but use a fixed, saturating concentration of AFC and vary the concentration of [³H]-SAM.

-

4.3.2. IC50 Determination for this compound

-

Prepare a serial dilution of this compound in assay buffer containing a constant percentage of DMSO (e.g., 1%).

-

In a 96-well plate, add the assay buffer, hIcmt, and the various concentrations of this compound.

-

Pre-incubate the enzyme and inhibitor for a set time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding fixed concentrations of AFC (at its Km value) and [³H]-SAM.

-

Incubate, stop the reaction, and measure radioactivity as described above.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

4.3.3. Determination of Inhibition Mechanism and Ki

-

To determine the mechanism of inhibition with respect to AFC, perform a series of kinetic runs with varying concentrations of AFC and several fixed concentrations of this compound (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki, where Ki is initially estimated from the IC50 using the Cheng-Prusoff equation).

-

The concentration of [³H]-SAM should be kept constant and saturating.

-

Measure the initial reaction velocities for each condition.

-

Generate a Lineweaver-Burk plot (1/velocity vs. 1/[AFC]) for each inhibitor concentration.

-

Competitive inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).

-

Non-competitive inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).

-

Uncompetitive inhibition: The lines will be parallel (both Vmax and Km decrease).

-

Mixed-mode inhibition: The lines will intersect in the second or third quadrant.

-

-

Based on the determined mechanism, calculate the Ki value(s) using appropriate equations derived from the Michaelis-Menten equation or by non-linear regression analysis of the raw data.

Data Presentation

The following tables provide a template for summarizing the kinetic data that would be obtained from the experimental protocols described above.

| Substrate | Km | Vmax |

| N-acetyl-S-farnesyl-L-cysteine (AFC) | Value ± SD (µM) | Value ± SD (pmol/min/mg) |

| S-adenosyl-L-methionine (SAM) | Value ± SD (µM) | Value ± SD (pmol/min/mg) |

Table 2: Michaelis-Menten Constants for hIcmt Substrates.

| Inhibitor | IC50 (µM) | Mechanism of Inhibition | Ki (µM) |

| This compound | Value ± SD | Determined Mechanism | Value ± SD |

Table 3: Kinetic Parameters for the Inhibition of hIcmt by this compound.

Conclusion

While this compound is a known inhibitor of hIcmt with a reported IC50 of 0.23 µM, a detailed public record of its kinetic mechanism and inhibition constant (Ki) is currently unavailable. This technical guide provides researchers with a robust, generalized experimental framework to independently determine these critical parameters. By following the outlined protocols for measuring Michaelis-Menten constants, IC50 values, and the mode of inhibition, a comprehensive kinetic profile of this compound and other hIcmt inhibitors can be established. This information is invaluable for the rational design and development of novel therapeutics targeting the hIcmt-mediated CaaX protein modification pathway.

References

- 1. Amide-modified prenylcysteine based Icmt inhibitors: Structure-activity relationships, kinetic analysis and cellular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Amide-Modified Prenylcysteine based Icmt Inhibitors: Structure Activity Relationships, Kinetic Analysis and Cellular Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of many proteins, including the Ras family of small GTPases. These proteins undergo a series of modifications, culminating in methylation by ICMT, which is essential for their proper localization and function. The involvement of Ras proteins in numerous human cancers has made ICMT a compelling target for anticancer drug discovery. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of various classes of ICMT inhibitors, details the experimental protocols used for their evaluation, and visualizes the key pathways and experimental workflows.

Core Concepts in ICMT Inhibition

The development of ICMT inhibitors has led to the exploration of several chemical scaffolds. The primary goal is to identify compounds that can effectively block the active site of ICMT, preventing the methylation of its protein substrates. Key to this effort is understanding how the chemical structures of these inhibitors relate to their biological activity.

Data Presentation: Potency of ICMT Inhibitors

The following tables summarize the in vitro potencies of representative ICMT inhibitors from different chemical classes.

Table 1: Tetrahydropyranyl (THP) Derivatives as ICMT Inhibitors [1][2]

| Compound | Modifications | IC50 (nM) |

| 3 | Hit Compound | Submicromolar |

| 27 | 3-methoxy substituted analogue | Potent |

| 75 | Further SAR development around THP ring | 1.3 |

Table 2: Indoloacetamide Derivatives as ICMT Inhibitors (Cysmethynil Analogs) [3][4]

| Compound | Key Structural Features | IC50 (µM) |

| Cysmethynil | Indole-based selective inhibitor | 2.4 |

| Analog Library | Varied substitutions on phenyl ring and indole nitrogen | 2 to >50 |

Table 3: Amide-Modified Prenylcysteine-Based ICMT Inhibitors [5][6]

| Compound | Modifications | KIC (µM) | KIU (µM) |

| 1a | Phenoxyphenyl amide modification | 1.4 ± 0.2 | 4.8 ± 0.5 |

| 1b | Phenoxyphenyl amide modification | 0.5 ± 0.07 | 1.9 ± 0.2 |

Signaling Pathway and Mechanism of Action

ICMT is the final enzyme in the CaaX protein post-translational modification pathway. Inhibition of ICMT disrupts this pathway, leading to the mislocalization of critical signaling proteins like Ras and affecting downstream signaling cascades.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ICMT inhibitor potency and their cellular effects.

ICMT Inhibition Assay (Fluorometric and Radiometric)

A common method to determine the IC50 values of potential inhibitors is through in vitro enzymatic assays.[1]

-

Enzyme and Substrate Preparation : Recombinant human ICMT is purified. A fluorescent or radiolabeled substrate, such as N-dansyl-S-farnesyl-L-cysteine, is used. S-adenosyl-L-methionine (SAM) serves as the methyl donor.

-

Reaction : The inhibitor at various concentrations is pre-incubated with ICMT. The reaction is initiated by adding the substrate and SAM.

-

Detection :

-

Fluorometric : The reaction product is separated from the substrate by high-performance liquid chromatography (HPLC), and the fluorescence is measured.

-

Radiometric : The reaction mixture is spotted onto a filter paper, and the radioactivity incorporated into the methylated product is quantified using a scintillation counter.

-

-

Data Analysis : The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Assays for ICMT Activity

To assess the effects of ICMT inhibitors in a cellular context, several assays are employed.

-

Ras Localization Assay :

-

Cells (e.g., Jurkat T cells) are transfected with a plasmid encoding a fluorescently tagged Ras protein (e.g., GFP-KRas).[6]

-

The transfected cells are treated with the ICMT inhibitor or a vehicle control.

-

The subcellular localization of the fluorescently tagged Ras is visualized using fluorescence microscopy. Effective ICMT inhibition leads to the mislocalization of Ras from the plasma membrane to internal compartments.[6][7]

-

-

Erk Phosphorylation Assay :

-

Cells are treated with the ICMT inhibitor.[6]

-

Cellular signaling is stimulated to activate the Ras-Erk pathway.

-

Cell lysates are collected, and the levels of phosphorylated Erk (p-Erk) and total Erk are determined by Western blotting. A reduction in the p-Erk/total Erk ratio indicates inhibition of Ras-mediated signaling.[6]

-

-

Cell Viability/Growth Inhibition Assay :

-

Cancer cell lines are seeded in multi-well plates.

-

The cells are treated with a range of concentrations of the ICMT inhibitor.

-

After a defined incubation period, cell viability is assessed using assays such as the MTT or CellTiter-Glo assay.

-

The GI50 (the concentration that causes 50% growth inhibition) is calculated.[2]

-

Structure-Activity Relationship Insights

Across the different classes of ICMT inhibitors, several key SAR trends have emerged:

-

Tetrahydropyranyl (THP) Derivatives : Modifications around the THP ring have been shown to significantly enhance potency, leading to compounds with low nanomolar IC50 values.[1][2]

-

Indoloacetamides : For this class, the substituent on the indole nitrogen is a key determinant of activity. Lipophilic residues with a certain width are favored. In contrast, the substituted phenyl ring attached to the indole should have limited dimensions and lipophilicity for good activity.[3]

-

Amide-Modified Prenylcysteine Analogs : The nature of the amide modification is critical for potent inhibition. Phenoxyphenyl amide modifications have yielded low micromolar inhibitors.[5] Kinetic studies have shown that these compounds can exhibit a mixed-mode of inhibition, with a predominant competitive component.[5][6]

Conclusion

The development of potent and selective ICMT inhibitors holds significant promise for cancer therapy. A thorough understanding of the structure-activity relationships, guided by robust in vitro and cellular assays, is essential for the design of next-generation inhibitors. The data and protocols presented in this guide provide a framework for researchers in the field to advance the discovery and development of novel ICMT-targeted therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative structure-activity relationship (QSAR) of indoloacetamides as inhibitors of human isoprenylcysteine carboxyl methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative Structure-Activity Relationship (QSAR) of indoloacetamides as inhibitors of human isoprenylcysteine carboxyl methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amide-modified prenylcysteine based Icmt inhibitors: Structure-activity relationships, kinetic analysis and cellular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amide-Modified Prenylcysteine based Icmt Inhibitors: Structure Activity Relationships, Kinetic Analysis and Cellular Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genetic and pharmacologic analyses of the role of Icmt in Ras membrane association and function - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibitors in Disrupting Protein Prenylation

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific compound "(S)-Icmt-IN-3" is not available in the public domain. This guide will therefore focus on the well-characterized and prototypical Icmt inhibitor, Cysmethynil , and its analogs, to illustrate the principles of Icmt inhibition and its effects on protein prenylation.

Introduction: The Critical Role of Protein Prenylation and Icmt

Protein prenylation is a post-translational modification essential for the function of numerous signaling proteins.[1] This process involves the covalent attachment of isoprenoid lipids, such as a 15-carbon farnesyl group or a 20-carbon geranylgeranyl group, to a cysteine residue within a C-terminal "CAAX" motif of a target protein.[1][2] This lipid anchor facilitates the trafficking and localization of these proteins to cellular membranes, a prerequisite for their participation in signal transduction cascades.[3]

Key proteins undergoing prenylation include the small GTPases of the Ras superfamily (e.g., Ras, Rho, Rab), which act as molecular switches in pathways controlling cell proliferation, differentiation, and survival.[1][4] The prenylation process consists of three key enzymatic steps:

-

Isoprenoid Transfer: A farnesyltransferase (FTase) or geranylgeranyltransferase-I (GGTase-I) attaches the lipid group to the CAAX box cysteine.[5]

-

Proteolysis: The endoprotease Ras converting enzyme-1 (Rce1) removes the "-AAX" amino acids.[5][6]

-

Carboxyl Methylation: Isoprenylcysteine carboxyl methyltransferase (Icmt), an integral endoplasmic reticulum membrane protein, catalyzes the final step—the S-adenosyl-L-methionine (AdoMet)-dependent methylation of the newly exposed farnesylated cysteine.[6][7][8]

This final methylation step, catalyzed by Icmt, neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and enhancing the protein's affinity for the plasma membrane.[8][9] For oncogenic Ras proteins, proper membrane localization is indispensable for their transforming activity.[4][7] Consequently, Icmt has emerged as a promising therapeutic target for cancers driven by Ras mutations.[10][11]

Cysmethynil: A Prototypical Icmt Inhibitor

Cysmethynil is an indole-based small molecule identified as a specific and potent inhibitor of Icmt.[12][13] It acts by competing with the isoprenylated cysteine substrate, thereby preventing the final methylation step of CAAX proteins.[12] Inhibition of Icmt by cysmethynil leads to the mislocalization of Ras proteins away from the plasma membrane, disrupting their downstream signaling and inhibiting Ras-induced oncogenic transformation.[11] While effective, cysmethynil's low aqueous solubility has prompted the development of more "drug-like" analogs, such as compound 8.12, which exhibits superior physical properties and enhanced efficacy.[9][14]

Quantitative Data: Icmt Inhibitor Potency

The efficacy of Icmt inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays and their impact on cell viability in cancer cell lines. Below is a summary of reported data for various indole-based Icmt inhibitors.

| Inhibitor Compound | Target | Assay Type | IC50 Value (µM) | Cell Line (for cell viability) | Reference |

| Cysmethynil | Icmt | Enzyme Inhibition | ~1.0 - 2.4 | - | [12] |

| Cell Viability | MTT Assay | 2.9 - >25 (Varies by cell line) | MDA-MB-231, etc. | [12] | |

| Compound J1-1 | Icmt | Enzyme Inhibition | 1.0 | - | [12] |

| Cell Viability | MTT Assay | >25 | MDA-MB-231 | [12] | |

| Compound 8.12 | Icmt | Enzyme Inhibition | Not specified | - | [9] |

| Cell Viability | CellTiter 96 | More potent than Cysmethynil | HepG2, PC3 | [9] | |

| Compound JAN | Icmt | Enzyme Inhibition | 71% inhibition (concentration not specified) | - | [12] |

| Cell Viability | MTT Assay | 9.7 / 8.8 | MCF-7 / MDA-MB-231 | [12] |

Signaling Pathways and Experimental Workflows

4.1. The Ras-Raf-MEK-ERK Signaling Pathway

Icmt inhibition directly impacts the Ras signaling cascade, a critical pathway in oncology. When Ras is properly prenylated and localized to the plasma membrane, it can activate downstream effectors like Raf, leading to the phosphorylation of MEK and ERK, which in turn regulate gene expression related to cell growth and proliferation. By preventing the final methylation step, Icmt inhibitors cause Ras to be mislocalized, thereby attenuating this entire signaling axis.[5]

Caption: Icmt inhibition blocks the final step of Ras maturation, preventing membrane localization and downstream signaling.

4.2. Experimental Workflow: Screening for Icmt Inhibitors

A typical workflow to identify and characterize novel Icmt inhibitors involves a multi-step process, starting from a high-throughput enzymatic screen and progressing to cellular and in vivo models.

Caption: A streamlined workflow for the discovery and validation of novel Icmt inhibitors from HTS to in vivo studies.

Detailed Experimental Protocols

5.1. Icmt Enzyme Inhibition Assay (Scintillation Proximity Assay - SPA)

This assay measures the transfer of a tritiated methyl group from [³H]AdoMet to a biotinylated isoprenoid substrate.

-

Principle: Biotin-S-farnesyl-L-cysteine (BFC), a surrogate substrate, is incubated with recombinant human Icmt, [³H]AdoMet, and the test inhibitor. The reaction mixture is then added to streptavidin-coated SPA beads. If methylation occurs, the tritiated, biotinylated substrate binds to the beads, bringing the radioisotope into close proximity and generating a light signal. Inhibition of Icmt reduces the signal.

-

Protocol Outline:

-

Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂).

-

In a 96-well plate, add the test compound (e.g., Cysmethynil) at various concentrations.

-

Add a solution containing recombinant Icmt enzyme and BFC substrate.

-

Initiate the reaction by adding [³H]S-adenosyl-L-methionine ([³H]AdoMet).

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and add streptavidin-coated SPA beads.

-

Incubate to allow for binding of biotinylated substrate to the beads.

-

Measure the signal using a scintillation counter.

-

Calculate percent inhibition relative to a vehicle control and determine the IC50 value using non-linear regression.[12]

-

5.2. Cellular Ras Localization Assay

This assay visually determines if Icmt inhibition causes the mislocalization of Ras from the plasma membrane.

-

Principle: Cancer cells are transfected with a plasmid encoding a fluorescently tagged Ras protein (e.g., GFP-K-Ras). Upon treatment with an Icmt inhibitor, the unmethylated GFP-Ras fails to properly localize to the plasma membrane and is instead found in other cellular compartments, like the endoplasmic reticulum and Golgi.

-

Protocol Outline:

-

Seed cells (e.g., Jurkat T cells or pancreatic cancer cells) in glass-bottom dishes suitable for microscopy.[5]

-

Transfect cells with a GFP-K-Ras expression vector using a suitable transfection reagent.

-

Allow 24-48 hours for protein expression.

-

Treat the cells with the Icmt inhibitor (e.g., 10 µM Cysmethynil) or vehicle control for a specified time (e.g., 24 hours).

-

Visualize the subcellular localization of GFP-K-Ras using a confocal fluorescence microscope.

-

Capture images and quantify the fluorescence intensity at the plasma membrane versus intracellular compartments. A shift from a sharp membrane signal to a diffuse or reticular intracellular signal indicates effective Icmt inhibition.[5]

-

5.3. Western Blot for Downstream Signaling (p-ERK)

This method assesses the functional consequence of Icmt inhibition on the Ras signaling pathway.

-

Principle: Inhibition of Icmt and subsequent mislocalization of Ras should lead to a reduction in the activation of downstream kinases. This is measured by quantifying the levels of phosphorylated ERK (p-ERK) relative to total ERK.

-

Protocol Outline:

-

Culture cancer cells (e.g., MiaPaCa2) to ~80% confluency.

-

Treat cells with the Icmt inhibitor at various concentrations for a set time period (e.g., 24-48 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody against phospho-ERK (p-ERK1/2).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Quantify band intensities to determine the ratio of p-ERK to total ERK. A decrease in this ratio indicates pathway inhibition.[5]

-

Conclusion

The inhibition of Icmt represents a validated strategy for disrupting the function of prenylated proteins, most notably the oncoprotein Ras. By preventing the final, critical step of carboxyl methylation, inhibitors like cysmethynil induce the mislocalization of Ras, leading to the attenuation of oncogenic signaling, cell cycle arrest, and apoptosis in cancer cells.[9] The experimental protocols and data presented in this guide provide a framework for the identification and characterization of novel Icmt inhibitors, paving the way for the development of new therapeutics targeting Ras-driven malignancies.

References

- 1. Automated GMP synthesis of [(18)F]ICMT-11 for in vivo imaging of caspase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fullstory.com [fullstory.com]

- 3. Identification of active signaling pathways by integrating gene expression and protein interaction data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel signaling pathway impact analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of [3H]muscimol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A guideline for reporting experimental protocols in life sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. (TMS)3SiH in organic synthesis: Part 1 [organic-chemistry.org]

- 9. Quantitative and qualitative data | Australian Bureau of Statistics [abs.gov.au]

- 10. Identifying Signaling Pathways from Phosphoproteomic and Transcriptional Data | MIT Technology Licensing Office [tlo.mit.edu]

- 11. Controllable synthesis of CoN3 catalysts derived from Co/Zn-ZIF-67 for electrocatalytic oxygen reduction in acidic electrolytes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 12. What is Quantitative Data? + [Types & Examples] [formpl.us]

- 13. An Introduction to Statistics – Data Types, Distributions and Summarizing Data - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Human Subjects Research Design - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (S)-Icmt-IN-3 in an In Vitro Enzyme Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of various proteins, including the Ras superfamily of small GTPases. By catalyzing the methylation of the C-terminal isoprenylcysteine, Icmt facilitates the proper localization and function of these proteins, which are pivotal in cellular signal transduction pathways regulating cell growth, differentiation, and survival. Dysregulation of Icmt activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.

(S)-Icmt-IN-3 is a potent and specific inhibitor of Icmt. These application notes provide a detailed protocol for an in vitro enzyme inhibition assay to determine the potency of this compound, typically expressed as the half-maximal inhibitory concentration (IC50). The described radiometric assay is a robust method for quantifying Icmt activity and its inhibition.

Signaling Pathway of Icmt and Point of Inhibition

Icmt is the final enzyme in the three-step post-translational modification of proteins containing a C-terminal CAAX motif. This process is essential for the membrane anchoring and subsequent signaling functions of proteins like Ras. Inhibition of Icmt by compounds such as this compound disrupts this pathway, leading to the mislocalization of these signaling proteins and the attenuation of their downstream effects.

Application Notes and Protocols for (S)-Icmt-IN-3 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

(S)-Icmt-IN-3 is a potent and selective small molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt). Icmt is the terminal enzyme in the post-translational modification of proteins that contain a C-terminal CaaX motif, a group that includes the Ras superfamily of small GTPases.[1][2] These proteins, particularly Ras, are critical regulators of signaling pathways that control cell proliferation, differentiation, and survival.[2] Oncogenic mutations in Ras are prevalent in a wide range of human cancers, making the Ras signaling cascade a key target for anti-cancer drug development.

The prenylation pathway, of which Icmt is a part, is essential for the proper subcellular localization and function of Ras proteins. Inhibition of Icmt leads to the mislocalization of Ras from the plasma membrane, thereby impairing downstream signaling through pathways such as the Raf-MEK-ERK and PI3K-AKT cascades.[3] This disruption of oncogenic signaling can induce cell cycle arrest, inhibit cell proliferation, and promote apoptosis in cancer cells.[4]

This compound, as a highly potent Icmt inhibitor, offers a valuable tool for investigating the role of Icmt in cancer biology and for evaluating its therapeutic potential. Its improved pharmacological properties over earlier inhibitors like cysmethynil, such as enhanced water solubility and cell permeability, make it a more effective agent for cell-based and in vivo studies.[3] These application notes provide detailed protocols for utilizing this compound in a variety of cell-based assays to assess its effects on cancer cell viability, growth, and signaling.

Data Presentation

The following table summarizes the in vitro efficacy of a potent cysmethynil analog, compound 8.12, which exhibits similar characteristics to this compound, against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |

| Compound 8.12 | HepG2 | Hepatocellular Carcinoma | 4.8 ± 0.5 | Cell Viability | [3] |

| PC3 | Prostate Cancer | 6.2 ± 0.8 | Cell Viability | [3] | |

| Cysmethynil | HepG2 | Hepatocellular Carcinoma | 19.3 | Cell Viability | [5] |

| PC3 | Prostate Cancer | 20-30 | Cell Viability | [2] | |

| IMR-90 | Normal Fibroblast | 29.2 | Cell Viability | [5] |

Signaling Pathway Diagram

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[2]

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[2]

-

Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO).

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-